

# Combining INCB-057643 with Ruxolitinib in Myelofibrosis Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | INCB-057643 |           |
| Cat. No.:            | B608089     | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

Myelofibrosis (MF) is a myeloproliferative neoplasm characterized by bone marrow fibrosis, splenomegaly, and debilitating constitutional symptoms. The cornerstone of treatment for many patients with MF is the Janus kinase (JAK) inhibitor ruxolitinib, which can effectively reduce spleen size and symptom burden. However, many patients experience a suboptimal response or lose their response over time, necessitating novel therapeutic strategies.

One promising approach is the combination of ruxolitinib with inhibitors of the bromodomain and extra-terminal domain (BET) family of proteins. BET proteins are epigenetic readers that regulate the transcription of key oncogenes and inflammatory cytokines implicated in the pathophysiology of myelofibrosis. **INCB-057643** is an orally bioavailable BET inhibitor currently under investigation in clinical trials, both as a monotherapy and in combination with ruxolitinib, for patients with myeloproliferative neoplasms (NCT02711137, NCT04279847). The rationale for this combination is the potential for synergistic activity by targeting both the JAK-STAT signaling pathway with ruxolitinib and the transcriptional regulation of oncogenes and inflammatory signals with **INCB-057643**.

This document provides detailed application notes and protocols for researchers studying the combination of **INCB-057643** and ruxolitinib in myelofibrosis. Due to the limited availability of



detailed public data on the **INCB-057643** LIMBER trial (NCT04279847) at the time of this writing, the quantitative data and detailed protocols presented here are based on the published results of the MANIFEST-2 (NCT04603495) phase 3 clinical trial, which evaluated a different BET inhibitor, pelabresib, in combination with ruxolitinib in JAK inhibitor-naïve patients with myelofibrosis. This information is provided as a representative example to guide the design and execution of similar studies.

# Signaling Pathways in Myelofibrosis and Rationale for Combination Therapy

Myelofibrosis is driven by dysregulated signaling pathways, primarily the JAK-STAT pathway, which leads to excessive production of inflammatory cytokines and abnormal cell growth. BET proteins are also key players, influencing the transcription of genes involved in inflammation and cell proliferation. The combination of a JAK inhibitor and a BET inhibitor targets these two distinct but interconnected pathways.





Click to download full resolution via product page

**Figure 1:** Simplified signaling pathways in myelofibrosis.



## Data Presentation: Efficacy and Safety of BETi-Ruxolitinib Combination

The following tables summarize the key efficacy and safety data from the MANIFEST-2 trial, comparing pelabresib in combination with ruxolitinib to placebo plus ruxolitinib.

**Table 1: Efficacy Outcomes at Week 24** 

| Endpoint                                              | Pelabresib +<br>Ruxolitinib<br>(n=214) | Placebo +<br>Ruxolitinib<br>(n=216) | Difference<br>(95% CI) | P-value |
|-------------------------------------------------------|----------------------------------------|-------------------------------------|------------------------|---------|
| Spleen Volume<br>Reduction ≥35%<br>(SVR35)            | 65.9%                                  | 35.2%                               | 30.4% (21.6-<br>39.3)  | <0.001  |
| Total Symptom Score Reduction ≥50% (TSS50)            | 52.3%                                  | 46.3%                               | 6.0% (-3.5-15.5)       | 0.216   |
| Absolute Change in TSS                                | -15.99                                 | -14.05                              | -1.94 (-3.92-<br>0.04) | 0.0545  |
| Improvement in<br>Bone Marrow<br>Fibrosis ≥1<br>Grade | 38.5%                                  | 24.2%                               | -                      | 0.019   |

Data from the MANIFEST-2 Phase 3 Study[1][2][3].

Table 2: Key Hematologic Adverse Events (Any Grade)

| Adverse Event    | Pelabresib + Ruxolitinib<br>(n=214) | Placebo + Ruxolitinib<br>(n=216) |
|------------------|-------------------------------------|----------------------------------|
| Anemia           | 43.9%                               | 55.6%                            |
| Thrombocytopenia | 32.1%                               | 23.4%                            |

Data from the MANIFEST-2 Phase 3 Study[1].



**Table 3: Common Non-Hematologic Treatment-Emergent** 

**Adverse Events (≥20%)** 

| Adverse Event | Pelabresib + Ruxolitinib<br>(n=214) | Placebo + Ruxolitinib<br>(n=216) |
|---------------|-------------------------------------|----------------------------------|
| Diarrhea      | 23.1%                               | 18.7%                            |
| Nausea        | 20.8%                               | 15.9%                            |

Data from the MANIFEST-2 Phase 3 Study[1].

### **Experimental Protocols**

The following are representative protocols based on the MANIFEST-2 clinical trial design. These can be adapted for preclinical and clinical studies of **INCB-057643** in combination with ruxolitinib.

#### **Patient Selection Protocol**

**Inclusion Criteria:** 

- Age ≥ 18 years.
- Diagnosis of primary myelofibrosis, post-polycythemia vera MF, or post-essential thrombocythemia MF according to WHO criteria.
- Dynamic International Prognostic Scoring System (DIPSS) risk category of intermediate-1, intermediate-2, or high-risk.
- Measurable splenomegaly (≥5 cm below the left costal margin on palpation or a spleen volume of ≥450 cm³ by MRI or CT).
- · Active symptoms of myelofibrosis.
- For combination studies in treatment-naïve patients, no prior treatment with a JAK inhibitor. For studies in patients with suboptimal response, stable ruxolitinib dose for at least 8 weeks.
- Adequate organ function.



#### **Exclusion Criteria:**

- Prior treatment with a BET inhibitor.
- Prior splenectomy or splenic irradiation within 6 months.
- Active, uncontrolled infections.

#### **Dosing and Administration Protocol**

- Ruxolitinib: Administered orally twice daily. The starting dose is typically based on the
  patient's baseline platelet count (e.g., 15 mg or 20 mg twice daily). Dose adjustments may be
  made for lack of efficacy or toxicity.
- INCB-057643: Administered orally once daily. The dose will be determined by the specific phase of the study (dose-escalation or expansion). In the LIMBER trial, doses from 4 mg to 12 mg once daily have been evaluated[4].

#### **Efficacy Assessment Protocol**

- Spleen Volume: Spleen volume should be assessed by magnetic resonance imaging (MRI) or computed tomography (CT) at baseline and at specified time points (e.g., week 12, week 24, and every 12 weeks thereafter). The primary endpoint is often the proportion of patients achieving a ≥35% reduction in spleen volume from baseline (SVR35).
- Symptom Assessment: Myelofibrosis-related symptoms should be assessed using a
  validated patient-reported outcome tool, such as the Myelofibrosis Symptom Assessment
  Form (MFSAF). The Total Symptom Score (TSS) is calculated, and a key secondary
  endpoint is often the proportion of patients achieving a ≥50% reduction in TSS from baseline
  (TSS50).
- Bone Marrow Fibrosis: Bone marrow biopsies should be performed at baseline and at specified time points to assess changes in reticulin fibrosis according to WHO grading criteria.

### Safety and Tolerability Assessment Protocol



- Adverse Events (AEs): Monitor and record all AEs at each study visit, graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI-CTCAE).
- Laboratory Assessments: Perform complete blood counts with differentials, serum chemistry panels, and coagulation tests at baseline and regularly throughout the study.
- Physical Examinations: Conduct comprehensive physical examinations, including vital signs and performance status (e.g., ECOG), at baseline and at each study visit.

# Visualizations Experimental Workflow





Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Updated safety and efficacy data from the phase 3 MANIFEST-2 study of pelabresib in combination with ruxolitinib for JAK inhibitor treatment-naïve patients with myelofibrosis. -ASCO [asco.org]
- 2. onclive.com [onclive.com]
- 3. MANIFEST-2: Primary analysis of pelabresib plus ruxolitinib in JAKi-naïve patients with MF [mpn-hub.com]
- 4. ascopubs.org [ascopubs.org]
- To cite this document: BenchChem. [Combining INCB-057643 with Ruxolitinib in Myelofibrosis Studies: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b608089#using-incb-057643-in-combination-with-ruxolitinib-in-myelofibrosis-studies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com